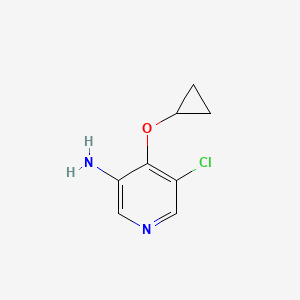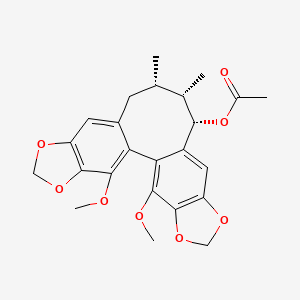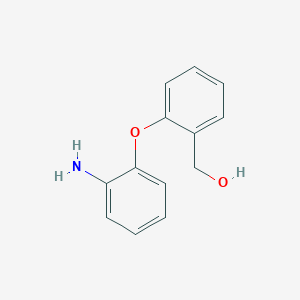
4-(4-Butylphenyl)-2-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butylphenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine typically involves the reaction of 4-butylphenylboronic acid with 2-chloropyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to obtain the desired product in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Butylphenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
Substitution: Formation of 4-(4-butylphenyl)-2-aminopyrimidine, 4-(4-butylphenyl)-2-thiolpyrimidine, etc.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-(4-Butylphenyl)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(4-Butylphenyl)-2-chloropyrimidine depends on its application:
Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors, often through binding to the active site or allosteric sites, thereby modulating their activity.
Materials Science: In organic semiconductors, it facilitates charge transport by forming π-π stacking interactions with other aromatic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Butylphenyl)-2-aminopyrimidine
- 4-(4-Butylphenyl)-2-thiolpyrimidine
- 4-(4-Butylphenyl)-2-methoxypyrimidine
Uniqueness
4-(4-Butylphenyl)-2-chloropyrimidine is unique due to the presence of both a butylphenyl group and a chlorine atom, which allows for versatile chemical modifications and applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H15ClN2 |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
4-(4-butylphenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |
Clé InChI |
QTEOWVLQBXDDQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


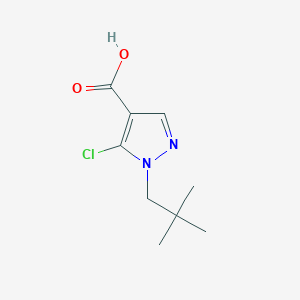
![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
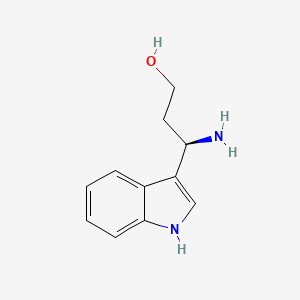

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)

![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
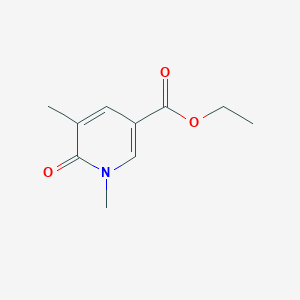
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
